N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine
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Overview
Description
N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds containing an azomethine group (–HC=N–) and are known for their wide range of applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine typically involves the condensation of 5-nitrothiophene-2-carbaldehyde with morpholine . The reaction is usually carried out in an ethanol solution under reflux conditions for a specific period, followed by crystallization to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can lead to the formation of corresponding amines .
Scientific Research Applications
In chemistry, it is used as a ligand in coordination chemistry and as a starting material for the synthesis of other complex molecules . In biology and medicine, it has shown promising antibacterial, antifungal, and anticancer activities . Additionally, it is used in the development of dyes and pigments in the industrial sector .
Mechanism of Action
The mechanism of action of N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine involves its interaction with specific molecular targets and pathways . The compound’s azomethine group is known to form coordination complexes with metal ions, which can enhance its biological activity . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its antibacterial and anticancer effects .
Comparison with Similar Compounds
N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine can be compared with other Schiff bases containing similar functional groups . For instance, N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine shares the nitrothiophene moiety but differs in the substituent on the azomethine group . This difference can lead to variations in their chemical reactivity and biological activity . Other similar compounds include N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine and N-(4-morpholinophenyl)-1-(quinolin-2-yl)methanimine .
Properties
CAS No. |
31350-11-5 |
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Molecular Formula |
C9H11N3O3S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C9H11N3O3S/c13-12(14)9-2-1-8(16-9)7-10-11-3-5-15-6-4-11/h1-2,7H,3-6H2 |
InChI Key |
DZATWMZTHMRCOI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1N=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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